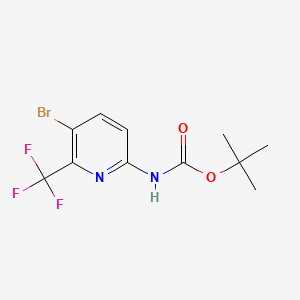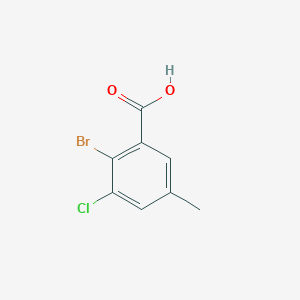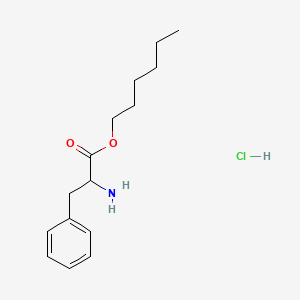
Hexyl l-phenylalaninate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl l-phenylalaninate hydrochloride is a chemical compound that combines hexyl alcohol and l-phenylalanine, an essential amino acid. This compound is often used in various scientific and industrial applications due to its unique properties and potential benefits.
準備方法
Synthetic Routes and Reaction Conditions
Hexyl l-phenylalaninate hydrochloride can be synthesized through the esterification of l-phenylalanine with hexyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:
Esterification: l-phenylalanine reacts with hexyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Formation of Hydrochloride Salt: The resulting ester is treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.
化学反応の分析
Types of Reactions
Hexyl l-phenylalaninate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
科学的研究の応用
Hexyl l-phenylalaninate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for understanding amino acid metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
作用機序
The mechanism of action of hexyl l-phenylalaninate hydrochloride involves its interaction with various molecular targets and pathways. The compound can influence cellular processes by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting or activating enzymes involved in metabolic pathways.
Membrane Permeability: Altering the permeability of cell membranes, affecting the transport of ions and molecules.
類似化合物との比較
Hexyl l-phenylalaninate hydrochloride can be compared with other similar compounds such as:
Methyl l-phenylalaninate hydrochloride: Similar in structure but with a methyl group instead of a hexyl group.
Ethyl l-phenylalaninate hydrochloride: Contains an ethyl group instead of a hexyl group.
Propyl l-phenylalaninate hydrochloride: Contains a propyl group instead of a hexyl group.
Uniqueness
This compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems. This uniqueness makes it valuable in specific applications where longer alkyl chains are beneficial.
特性
分子式 |
C15H24ClNO2 |
|---|---|
分子量 |
285.81 g/mol |
IUPAC名 |
hexyl 2-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-3-4-8-11-18-15(17)14(16)12-13-9-6-5-7-10-13;/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3;1H |
InChIキー |
IMWSECDMWQOVHK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)C(CC1=CC=CC=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


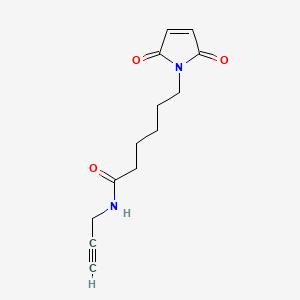
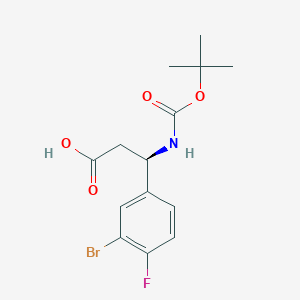
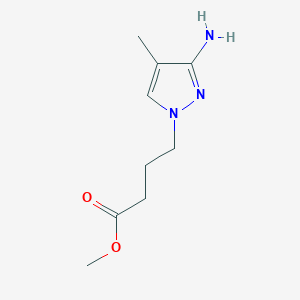



![benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate](/img/structure/B13488954.png)
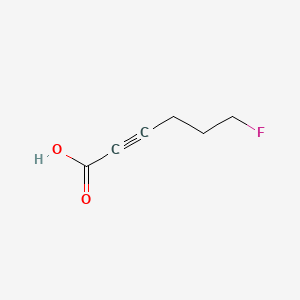

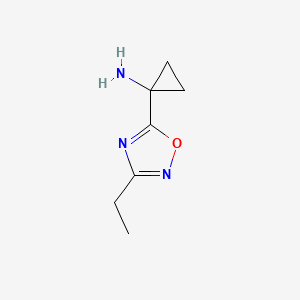
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid](/img/structure/B13488981.png)
